molecular formula C16H24N6O3S B2872232 (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034245-23-1

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2872232
CAS No.: 2034245-23-1
M. Wt: 380.47
InChI Key: OSTRHFUPISNMTH-UHFFFAOYSA-N
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Description

(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H24N6O3S and its molecular weight is 380.47. The purity is usually 95%.
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Biological Activity

The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a novel organic molecule that combines pyrazole and diazepane moieties. This unique structure suggests potential biological activities that merit investigation. Herein, we explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Key Properties

PropertyValue
Molecular Weight388.46 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is hypothesized to arise from its ability to interact with specific biological targets such as enzymes or receptors. The sulfonamide group may facilitate binding to target proteins, potentially modulating their activity.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been documented for their effectiveness against various bacterial strains and fungi.

Case Study Example : A study demonstrated that pyrazole derivatives showed potent activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

Anticancer Properties

Compounds incorporating diazepane and pyrazole moieties have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study Example : In vitro studies on similar compounds indicated cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values below 10 µM .

Antiparasitic Activity

There is emerging interest in the antiparasitic properties of compounds featuring pyrazole structures.

Case Study Example : A related study found that pyrazole-based compounds exhibited lethal activity against Entamoeba histolytica with IC50 values significantly lower than those of standard treatments .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial.

Compound NameStructure TypeBiological Activity
1-(4-Methylphenyl)sulfonyl-piperazinePiperazine derivativeModerate antibacterial
1-Methyl-1H-pyrazole-4-sulfonyl chlorideSulfonamideAntifungal
4-(4-Methylphenoxy)-1-(pyrazolyl)piperidinePiperidine derivativeAnticancer

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O3S/c1-12-15(13(2)20(4)18-12)16(23)21-6-5-7-22(9-8-21)26(24,25)14-10-17-19(3)11-14/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTRHFUPISNMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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